molecular formula C6H6F2N2S B1438671 6-[(Difluoromethyl)sulfanyl]pyridin-3-amine CAS No. 317810-75-6

6-[(Difluoromethyl)sulfanyl]pyridin-3-amine

Cat. No.: B1438671
CAS No.: 317810-75-6
M. Wt: 176.19 g/mol
InChI Key: IDGBCHSXGJJLAE-UHFFFAOYSA-N
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Description

6-[(Difluoromethyl)sulfanyl]pyridin-3-amine is a fluorinated pyridine derivative featuring a difluoromethylsulfanyl (-S-CF₂H) substituent at the 6-position and an amine group at the 3-position of the pyridine ring.

Properties

IUPAC Name

6-(difluoromethylsulfanyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2S/c7-6(8)11-5-2-1-4(9)3-10-5/h1-3,6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGBCHSXGJJLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

While direct literature on the exact preparation of 6-[(Difluoromethyl)sulfanyl]pyridin-3-amine is limited, analogous compounds and related difluoromethylthio derivatives provide insight into effective synthetic routes. The synthesis often involves:

  • Generation of difluoromethylthiolating agents such as N-(difluoromethylthio)phthalimide.
  • Subsequent difluoromethylthiolation of pyridine derivatives or aryl boronic acids.
  • Amination of the pyridine ring either before or after the difluoromethylthiolation step.

Preparation of Difluoromethylthiolating Reagents

A key intermediate reagent for introducing the difluoromethylthio group is N-(difluoromethylthio)phthalimide, which can be synthesized as follows:

Step Reagents and Conditions Description
1 Benzyl mercaptan + HCF2Cl (chlorodifluoromethane) under basic conditions Formation of benzyl difluoromethylthioether intermediate
2 Chlorination of benzyl difluoromethylthioether with Cl2 in CHCl3 at -30 °C to 23 °C Generation of reactive intermediate HCF2SCl detected by $$^{19}F$$ NMR
3 Reaction of HCF2SCl with potassium phthalimide at room temperature Formation of N-(difluoromethylthio)phthalimide in high yield (76%)

This sequence is performed under controlled temperature and inert atmosphere to manage the reactive intermediates safely.

Difluoromethylthiolation of Pyridine Derivatives

Using N-(difluoromethylthio)phthalimide, difluoromethylthiolation can be achieved on aryl boronic acids or heteroaryl substrates such as pyridines:

Step Reagents and Conditions Description
1 N-(difluoromethylthio)phthalimide, Li2CO3, CuI, 2,2'-bipyridine in diglyme Catalytic system for coupling
2 Stirring at 60 °C for 15 h under argon Introduction of -SCF2H group onto the pyridine ring
3 Work-up with water and ether extraction, followed by purification Isolation of difluoromethylthiolated pyridine derivative

This copper-catalyzed process allows for efficient transfer of the difluoromethylthio group to the aromatic ring.

Alternative Synthetic Routes Involving Carbamoyl Fluorides and Desulfurization

Recent advances in the synthesis of difluoromethylated amines involve:

  • Preparation of N-difluoromethyl carbamoyl fluorides via silver-mediated desulfurization-fluorination of thioformamides.
  • Controlled reaction with electrophilic carbonyl sources.
  • This method allows access to a broad family of N-CF2H carbonyl compounds, potentially adaptable for heterocyclic amines like pyridin-3-amine derivatives.

Summary Table of Key Preparation Steps

Step Intermediate/Reagent Reaction Conditions Outcome Reference
1 Benzyl mercaptan + HCF2Cl Basic conditions, room temp Benzyl difluoromethylthioether
2 Chlorination with Cl2 in CHCl3 -30 °C to 23 °C, 2 h HCF2SCl intermediate
3 Reaction with potassium phthalimide Room temp, 8 h N-(Difluoromethylthio)phthalimide
4 Difluoromethylthiolation of pyridine derivative CuI, Li2CO3, bipyridine, 60 °C, 15 h Introduction of -SCF2H group
5 Amination of pyridine ring Various (nucleophilic substitution, reduction) 3-Aminopyridine derivative
6 Silver-mediated desulfurization-fluorination AgOCF3, AgF, MeCN, 50 °C N-Difluoromethyl carbamoyl fluorides

Research Findings and Considerations

  • The difluoromethylthio group is introduced via reactive intermediates such as HCF2SCl, requiring careful handling and temperature control.
  • Copper catalysis facilitates efficient coupling of difluoromethylthio groups to aromatic rings.
  • Amination strategies depend on substrate availability and may require multi-step transformations.
  • Newer methods involving silver reagents offer promising routes to difluoromethylated amines and derivatives with potential for scalability.
  • Reaction yields in reported syntheses are generally high (up to 76% for key intermediates).
  • Stability and reactivity of intermediates are influenced by the presence of fluorine and sulfur, necessitating optimized reaction conditions.

Chemical Reactions Analysis

6-[(Difluoromethyl)sulfanyl]pyridin-3-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

  • Pharmaceutical Development : The compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient. Its structure allows for modifications that can enhance biological activity. For instance, the difluoromethyl group can improve binding affinity to biological targets, making it a candidate for drug development .
  • Antimicrobial Activity : Research indicates that pyridine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 6-[(Difluoromethyl)sulfanyl]pyridin-3-amine can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds are being evaluated to determine their effectiveness .

Organic Synthesis

  • Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures. It is particularly useful in synthesizing trifluoroalkyl anilines, which are relevant in medicinal chemistry .
  • Reactivity Profile : The compound undergoes various chemical reactions including oxidation to form sulfoxides or sulfones and nucleophilic substitutions where the difluoromethyl group can be replaced by other nucleophiles. This reactivity enhances its utility in synthetic applications.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyridine derivatives in drug discovery:

  • Anticancer Activity : A study investigating similar compounds indicated promising anticancer properties, suggesting that modifications to the pyridine structure could yield potent antitumor agents .
  • Antimalarial Properties : In silico studies have suggested that derivatives of pyridine scaffolds could act as effective antimalarial agents, warranting further investigation into their mechanisms and efficacy against malaria parasites .

Mechanism of Action

The mechanism of action of 6-[(Difluoromethyl)sulfanyl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 6-[(Difluoromethyl)sulfanyl]pyridin-3-amine with its closest analogs:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Density (g/cm³) pKa Key Features Reference
This compound -S-CF₂H C₆H₆F₂N₂S 188.19* N/A N/A N/A Moderate lipophilicity, metabolic stability N/A
6-(Trifluoromethylsulfanyl)pyridin-3-amine -S-CF₃ C₆H₅F₃N₂S 194.18 N/A N/A N/A Higher lipophilicity, enhanced stability
6-(Trifluoromethoxy)pyridin-3-amine -O-CF₃ C₆H₅F₃N₂O 178.11 31–33 1.421 1.72 Polar, light-sensitive, low basicity
6-[(4-Bromophenyl)sulfanyl]pyridin-3-amine -S-C₆H₄Br C₁₁H₉BrN₂S 295.17 N/A N/A N/A Bulky substituent, potential for π-stacking
6-(Difluoromethyl)pyridin-3-amine hydrochloride -CF₂H (non-sulfur) C₆H₇ClF₂N₂ 194.59 N/A N/A N/A Hydrochloride salt, improved solubility

*Calculated based on analogous structures.

Key Observations:
  • Electron-Withdrawing Effects : The difluoromethylsulfanyl group (-S-CF₂H) offers intermediate electron-withdrawing properties compared to the stronger -S-CF₃ group in the trifluoromethylsulfanyl analog . This may influence reactivity in substitution or coupling reactions.
  • Lipophilicity : The sulfur atom in the sulfanyl group increases lipophilicity compared to oxygen-containing analogs (e.g., trifluoromethoxy derivative) .
  • Stability : Trifluoromethylsulfanyl analogs are likely more hydrolytically stable than difluoromethylsulfanyl due to the higher electronegativity of CF₃ .

Commercial Availability and Handling

  • Storage : Analogs with trifluoromethoxy groups require protection from light and inert atmospheres , implying similar handling precautions for the sulfanyl derivative.

Biological Activity

6-[(Difluoromethyl)sulfanyl]pyridin-3-amine is a novel compound with the molecular formula C₆H₆F₂N₂S. Its unique structure, characterized by a pyridine ring substituted with a difluoromethylthio group and an amino group, suggests potential biological activities that warrant investigation. This article reviews its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.

The compound features:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Difluoromethylthio Group : Enhances lipophilicity and may influence biological interactions.
  • Amino Group : Known for its role in biological activity modulation.

Synthesis

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving difluoromethyl sulfide and pyridine derivatives. The specific synthetic route can affect the yield and purity of the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives. For instance, compounds similar to this compound have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDTBD
Control (Isoniazid)0.25Mycobacterium tuberculosis
Control (Ciprofloxacin)2Staphylococcus aureus, E. coli

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. For example, derivatives of pyridine have shown cytotoxic effects against ovarian and breast cancer cells.

Cell LineIC50 (µM)Effect
Ovarian Cancer CellsTBDModerate Cytotoxicity
Breast Cancer CellsTBDLimited Toxicity

In a study assessing similar compounds, it was found that modifications in the substituents significantly influenced their cytotoxicity and mechanism of action.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation.
  • Receptor Binding : Interaction with specific receptors that mediate cellular responses to growth factors.
  • Signaling Pathways : Modulation of signaling pathways associated with apoptosis and cell survival.

Case Studies

  • Anticancer Screening : A recent study evaluated a series of pyridine derivatives, including this compound, for their ability to induce apoptosis in cancer cells. The results indicated that certain structural modifications enhanced their efficacy against specific cancer types.
  • Antimicrobial Efficacy : In vitro testing demonstrated that compounds structurally related to this compound exhibited promising antibacterial activity, with some derivatives outperforming traditional antibiotics.

Q & A

Q. What synthetic methodologies are most effective for preparing 6-[(difluoromethyl)sulfanyl]pyridin-3-amine, and how can reaction parameters be optimized?

The synthesis of pyridine derivatives with difluoromethyl sulfanyl groups typically involves nucleophilic substitution or palladium-catalyzed coupling. For example, hydrogenation of nitro precursors (e.g., 2-(difluoromethylsulfanyl)-5-nitropyridine) using Pd/C in methanol has been reported for analogous compounds, yielding ~70–90% purity . Optimization strategies include:

  • Catalyst selection : Pd/C vs. Raney Ni for selective reduction.
  • Solvent effects : Methanol or ethanol for solubility and stability of intermediates.
  • Temperature control : Maintaining 50–80°C to avoid decomposition of the difluoromethyl group.

Q. How can spectroscopic techniques (NMR, HPLC-MS) be employed to confirm the structure and purity of this compound?

  • <sup>19</sup>F NMR : Key for identifying difluoromethyl (-CF2H) signals, typically appearing as a triplet (δ -110 to -120 ppm) due to coupling with adjacent protons .
  • HPLC-MS : Quantifies purity (>95%) and detects sulfanyl group degradation products (e.g., oxidation to sulfone).
  • X-ray crystallography : Resolves regiochemistry of the pyridine ring and confirms sulfanyl group orientation .

Q. What role does the difluoromethyl sulfanyl moiety play in modulating the compound’s physicochemical properties?

The difluoromethyl group (-CF2H) enhances metabolic stability and lipophilicity (LogP ~2.5 predicted) compared to non-fluorinated analogs. The sulfanyl group contributes to hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) while maintaining moderate aqueous solubility (~10–20 mg/mL in DMSO) .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the stability of this compound under acidic or oxidative conditions?

Discrepancies in stability studies (e.g., decomposition at pH < 4) may arise from impurities or reaction byproducts. A systematic approach includes:

  • Forced degradation studies : Expose the compound to 0.1M HCl, H2O2, or UV light, followed by HPLC-MS to identify degradation pathways.
  • Kinetic analysis : Monitor half-life (t1/2) in buffered solutions (pH 1–10) to map stability profiles .
  • Computational modeling : Use DFT calculations to predict vulnerable sites (e.g., sulfur oxidation) .

Q. What strategies can mitigate challenges in regioselective functionalization of the pyridine ring during derivatization?

Regioselectivity issues arise due to competing reactions at the C2, C4, and C6 positions. Solutions include:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer electrophilic substitution.
  • Metal-mediated coupling : Suzuki-Miyaura reactions with aryl boronic acids at C4, leveraging steric hindrance from the sulfanyl group .
  • Microwave-assisted synthesis : Enhances yield and selectivity in SNAr reactions with fluorinated reagents .

Q. How does the difluoromethyl sulfanyl group influence binding affinity in enzyme inhibition assays, and how can this be validated experimentally?

The -SCF2H group may enhance hydrophobic interactions or act as a hydrogen bond acceptor. Validation methods:

  • SAR studies : Compare IC50 values of analogs with -SCH3, -SCF3, or -SO2CF3 substituents.
  • Crystallography : Resolve co-crystal structures with target enzymes (e.g., kinases) to visualize binding modes .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic contributions (ΔG, ΔH) of the sulfanyl group .

Methodological Guidance Table

Research Objective Recommended Techniques Key Parameters References
Synthesis optimizationPd/C hydrogenation, microwave-assisted reactionsCatalyst loading (5–10%), solvent polarity
Stability profilingForced degradation studies, HPLC-MSpH, temperature, t1/2
Electronic property analysis<sup>19</sup>F NMR, DFT calculationsChemical shift, frontier orbitals
Target binding validationX-ray crystallography, ITCResolution (<2.0 Å), Kd values

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[(Difluoromethyl)sulfanyl]pyridin-3-amine
Reactant of Route 2
6-[(Difluoromethyl)sulfanyl]pyridin-3-amine

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